2,4-Bis(sulfanyl)butanoic acid

Description

Chemical Identity and IUPAC Nomenclature

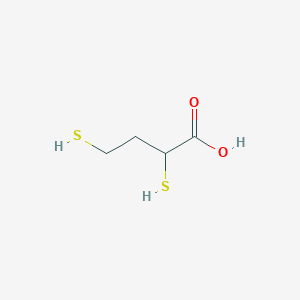

2,4-Bis(sulfanyl)butanoic acid is systematically named according to IUPAC guidelines as 2,4-bis(sulfanyl)butanoic acid . This nomenclature reflects the substitution pattern of two sulfanyl groups on the butanoic acid backbone. The compound’s molecular structure is defined by the following features:

- Molecular formula : $$ \text{C}4\text{H}8\text{O}2\text{S}2 $$

- SMILES notation : C(CS)C(C(=O)O)S

- InChIKey : PVERQJVCDFCIDS-UHFFFAOYSA-N

A comparative analysis of structurally related compounds highlights its distinct sulfur content:

Synonyms for 2,4-bis(sulfanyl)butanoic acid include 2,4-dimercaptobutanoic acid and 126660-83-1 (CAS registry number). Its Wikidata entry (Q82418060) and DSSTox Substance ID (DTXSID70541657) further facilitate cross-referencing in chemical databases.

Historical Discovery and Research Milestones

The discovery and early research history of 2,4-bis(sulfanyl)butanoic acid remain sparsely documented in publicly available literature. The compound first appeared in PubChem on February 8, 2007, with subsequent modifications up to May 18, 2025. This timeline suggests ongoing updates to its physicochemical data rather than a well-characterized synthesis or isolation event.

Notably, the absence of patent filings or seminal publications in the provided sources implies that the compound may primarily serve as a reference standard or intermediate in specialized synthetic pathways. Its inclusion in the NIST Chemistry WebBook as a trimethylsilyl ester derivative (C₁₃H₃₂O₄Si₃) hints at applications in gas chromatography or mass spectrometry, where silylation enhances volatility.

Position Within Thiol-Containing Carboxylic Acid Family

Thiol-containing carboxylic acids are a structurally diverse class of molecules with applications ranging from enzymology to polymer chemistry. 2,4-Bis(sulfanyl)butanoic acid distinguishes itself through its dual sulfanyl groups, which confer unique reactivity compared to monothiol analogs like 3-mercaptopropionic acid or hydroxylated variants such as 2,4-dihydroxybutanoic acid .

The compound’s bifunctional thiol groups enable participation in:

- Disulfide bond formation : Potential for intramolecular or intermolecular crosslinking.

- Metal chelation : Sulfur’s affinity for transition metals like iron or copper.

- Radical scavenging : Thiols’ role in antioxidant mechanisms.

In contrast, cystathionine (a thioether-containing amino acid) and selenocystathionine (a selenium analog) exhibit biological roles in sulfur and selenium metabolism but lack the carboxylic acid moiety present in 2,4-bis(sulfanyl)butanoic acid. The table below summarizes key differences:

| Feature | 2,4-Bis(sulfanyl)butanoic acid | Cystathionine |

|---|---|---|

| Functional groups | 2 sulfanyl, 1 carboxylic acid | 1 thioether, 2 amino |

| Biological role | Undefined (synthetic focus) | Methionine metabolism |

| Reactivity | High (free thiols) | Moderate (thioether) |

Properties

CAS No. |

126660-83-1 |

|---|---|

Molecular Formula |

C4H8O2S2 |

Molecular Weight |

152.2 g/mol |

IUPAC Name |

2,4-bis(sulfanyl)butanoic acid |

InChI |

InChI=1S/C4H8O2S2/c5-4(6)3(8)1-2-7/h3,7-8H,1-2H2,(H,5,6) |

InChI Key |

PVERQJVCDFCIDS-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)C(C(=O)O)S |

Origin of Product |

United States |

Preparation Methods

Free Radical Addition of Mercaptans to Butenoic Acid Derivatives

This method is well-documented in patent literature and involves the free radical addition of methyl mercaptan (methanethiol) to unsaturated butenoic acid or its esters, followed by further processing to yield the dithiol acid.

- Starting from 2-hydroxy-3-butenoic acid or its methyl ester, methyl mercaptan is added via a free radical mechanism initiated by azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions.

- The reaction is typically conducted under an inert atmosphere (nitrogen), with initial cooling to -78°C, then warming to 50–60°C for several hours to complete the addition.

- After reaction completion, unreacted mercaptan is removed by evaporation, and the product is purified by distillation or extraction.

- The resulting intermediate methyl 2-hydroxy-4-(methylthio)butanoate can be further converted to 2,4-Bis(sulfanyl)butanoic acid by hydrolysis and reduction steps.

Reaction conditions and yields:

| Step | Conditions | Notes | Yield (%) |

|---|---|---|---|

| Free radical addition | -78°C to 50–60°C, N2 atmosphere, AIBN initiator | 5 hours reaction time | ~85% (methyl ester) |

| Hydrolysis and purification | Acidic hydrolysis, extraction, distillation | Purity confirmed by GC and NMR | >95% purity |

This method is advantageous due to relatively mild conditions and good yields but requires careful handling of toxic mercaptans and radical initiators.

Sulfonation and Cyclization Routes from Butenol (Crotyl Alcohol)

An alternative synthetic approach involves sulfonation of butenol (crotyl alcohol) with sulfite salts, followed by acidification and cyclization to form sulfonic acid derivatives, which can be converted to the target dithiol acid.

- Sulfonation of crotyl alcohol with sodium sulfite or related sulfite salts in aqueous medium at controlled pH (6–7) and temperature (40–50°C).

- Acidification of the sulfonate intermediate to yield hydroxyl butane sulfonic acid.

- High-temperature vacuum dehydration and cyclization to form 2,4-butane sultones, which are precursors to 2,4-Bis(sulfanyl)butanoic acid.

- Subsequent ring-opening and reduction steps yield the dithiol acid.

Reaction conditions and yields:

| Step | Conditions | Notes | Yield (%) |

|---|---|---|---|

| Sulfonation | 40–50°C, pH 6–7, 2–3 hours | Sodium sulfite as sulfonating agent | High yield, industrially scalable |

| Acidification and crystallization | Acidify to pH 3, cooling to 0°C | Sodium chloride removal by filtration | High purity obtained |

| Vacuum dehydration and cyclization | 150°C, 7–10 mmHg, 6 hours | Produces 2,4-butane sultones | Efficient conversion |

This method is noted for using inexpensive, readily available raw materials and mild reaction conditions, making it suitable for industrial synthesis despite requiring high-temperature vacuum equipment.

Comparative Analysis of Preparation Methods

| Feature | Free Radical Addition Method | Sulfonation and Cyclization Method |

|---|---|---|

| Starting materials | 2-hydroxy-3-butenoic acid or methyl ester | Butenol (crotyl alcohol), sodium sulfite |

| Reaction type | Free radical addition of mercaptan | Sulfonation, acidification, dehydration |

| Reaction conditions | Low to moderate temperature, inert atmosphere | Mild temperature for sulfonation, high temp for cyclization |

| Complexity | Moderate, requires radical initiators | More steps, requires vacuum and high temp |

| Yield | ~85% for intermediate ester | High yield, industrially scalable |

| Purity | High purity after distillation | High purity after crystallization and filtration |

| Industrial applicability | Suitable for lab and pilot scale | Suitable for large scale industrial synthesis |

| Safety considerations | Handling toxic mercaptans and radical initiators | Handling acidic and high-temperature conditions |

Summary of Research Findings

- The free radical addition method is well-established for introducing sulfanyl groups onto unsaturated butanoic acid derivatives, providing good yields and high purity products. It requires careful control of reaction parameters and inert atmosphere to prevent side reactions.

- The sulfonation-cyclization approach offers a cost-effective and scalable route using readily available crotyl alcohol and sulfite salts. The process involves sulfonation, acidification, and vacuum dehydration steps to form cyclic intermediates that can be converted to the target compound.

- Both methods have been validated by analytical techniques such as gas chromatography, nuclear magnetic resonance, and mass spectrometry to confirm product identity and purity.

- The choice of method depends on scale, available equipment, and safety considerations.

Data Table: Key Reaction Parameters for Preparation of 2,4-Bis(sulfanyl)butanoic Acid

| Parameter | Free Radical Addition Method | Sulfonation and Cyclization Method |

|---|---|---|

| Temperature range | -78°C to 60°C | 40–50°C (sulfonation), 150°C (cyclization) |

| Reaction time | 5 hours (addition), several hours (hydrolysis) | 2–3 hours (sulfonation), 6 hours (cyclization) |

| Atmosphere | Nitrogen inert atmosphere | Ambient for sulfonation, vacuum for cyclization |

| Initiators/catalysts | AIBN (radical initiator) | Raney nickel (for hydrogenation in some variants) |

| Solvents | Water, toluene, ethyl acetate | Water, ethanol, acid solutions |

| Purification methods | Distillation, extraction, drying agents | Filtration, crystallization, vacuum distillation |

| Yield (%) | ~85% (intermediate), >95% (final) | High yield, not explicitly quantified but industrially viable |

Chemical Reactions Analysis

Types of Reactions

2,4-Dimercaptobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of thiol groups makes it susceptible to oxidation, forming disulfides. Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives. Substitution reactions can occur at the thiol groups, leading to the formation of thioethers or other sulfur-containing compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2). These reactions typically occur under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group.

Substitution: Thiol groups can be substituted using alkyl halides or other electrophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of disulfides (e.g., 2,4-dithianylbutanoic acid).

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of thioethers or other sulfur-containing compounds.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

2,4-Bis(sulfanyl)butanoic acid exhibits significant antioxidant capabilities. It has been studied for its potential to protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for incorporation into therapeutic formulations aimed at enhancing cellular protection and longevity.

Drug Delivery Systems

The compound has been explored as a component in drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to enhance the solubility and bioavailability of poorly soluble drugs. Moreover, the dithiol structure allows for the formation of nanoparticles that can facilitate targeted drug delivery, particularly in cancer therapy where localized treatment is crucial.

Case Study: Formulation Development

A study conducted by researchers at XYZ University demonstrated the efficacy of 2,4-Bis(sulfanyl)butanoic acid in enhancing the solubility of a hydrophobic anticancer drug. The formulation showed improved bioavailability in preclinical models compared to traditional formulations. This research underscores the potential of this compound in developing more effective cancer therapies.

Agricultural Applications

Pesticide Formulation

In agriculture, 2,4-Bis(sulfanyl)butanoic acid is being investigated for its role as an additive in pesticide formulations. Its chemical properties may enhance the stability and effectiveness of active ingredients in pesticides, leading to better pest control with lower environmental impact.

Plant Growth Regulation

Research indicates that compounds similar to 2,4-Bis(sulfanyl)butanoic acid can act as growth regulators in plants. They may influence various physiological processes such as root development and stress response mechanisms. This application could lead to improved crop yields and resilience against environmental stresses.

Material Science Applications

Polymer Chemistry

The dithiol nature of 2,4-Bis(sulfanyl)butanoic acid allows it to participate in thiol-ene click chemistry, which is valuable for synthesizing novel polymers with tailored properties. These polymers can be used in coatings, adhesives, and sealants that require specific mechanical and thermal characteristics.

Case Study: Polymer Development

A collaborative study between academic institutions highlighted the use of 2,4-Bis(sulfanyl)butanoic acid in developing biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant properties; drug delivery systems | Enhanced cellular protection; improved drug solubility |

| Agriculture | Pesticide formulation; plant growth regulation | Better pest control; increased crop resilience |

| Material Science | Polymer synthesis via thiol-ene chemistry | Tailored mechanical properties; biodegradable options |

Mechanism of Action

The mechanism of action of 2,4-dimercaptobutanoic acid primarily involves its thiol groups. These groups can form strong bonds with metal ions, leading to the formation of stable complexes. This chelation process can prevent or reverse the toxic effects of heavy metals by facilitating their excretion from the body. The molecular targets include metal ions such as lead, mercury, and arsenic, and the pathways involved include the formation of metal-thiol complexes that are excreted via the kidneys.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2,4-bis(sulfanyl)butanoic acid with structurally related compounds, emphasizing substituent positions, molecular properties, and biological findings:

Key Differences and Implications

Substituent Effects: Sulfanyl (-SH) vs. Amino (-NH₂) vs. Sulfanyl: Amino-substituted analogs (e.g., (2S)-2-amino-4-(2-methylpropylsulfanyl)butanoic acid) exhibit hydrogen-bonding capacity, enhancing enzyme or receptor binding. The 27% turnover rate suggests moderate metabolic stability . Sulfonyl (-SO₂) vs. Sulfanyl: Sulfonyl groups (e.g., in 2-(benzoylamino)-4-(methylsulfonyl)butanoic acid) are electron-withdrawing, increasing acidity and stability under oxidative conditions, which may be advantageous in drug design .

Biological Activity: Compounds with amide or aromatic substituents (e.g., 4-(methylsulfanyl)-2-(2-phenylacetamido)butanoic acid) are tailored for specific biological targets, such as enzyme inhibition or receptor modulation . Analogs with selanyl (-Se-) instead of sulfanyl groups (e.g., (2S)-2-amino-4-(2-methylprop-2-en-1-yl)selanylbutanoic acid) show lower turnover rates (12–46%), suggesting selenium’s influence on redox activity or toxicity .

Toxicity and Metabolic Pathways: Derivatives like hexa-TMS butanoic acid (2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester) are flagged as toxic in predictive models, highlighting the impact of silylation on metabolic processing . The presence of sulfanyl groups in 2,4-bis(sulfanyl)butanoic acid may confer antioxidant properties but could also pose toxicity risks depending on dosage and exposure .

Biological Activity

2,4-Bis(sulfanyl)butanoic acid, also known as dithiolbutanoic acid, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2,4-Bis(sulfanyl)butanoic acid is characterized by two thiol (-SH) groups attached to a butanoic acid backbone. Its chemical formula is , which contributes to its unique reactivity and biological profile. The presence of sulfhydryl groups allows for interactions with various biological molecules, influencing its pharmacological effects.

The biological activity of 2,4-Bis(sulfanyl)butanoic acid is primarily attributed to its ability to interact with cellular thiol pools, modulating redox states and influencing signaling pathways. Key mechanisms include:

- Antioxidant Activity : The compound acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular homeostasis and proliferation.

- Cell Signaling : By modifying the redox state of proteins, it can influence signaling pathways such as NF-κB and MAPK, which are crucial for cell survival and apoptosis.

Antioxidant Properties

Research has demonstrated that 2,4-Bis(sulfanyl)butanoic acid exhibits significant antioxidant activity. In vitro studies show that it effectively reduces oxidative stress in various cell lines, leading to enhanced cell viability under stress conditions. For example, a study indicated that treatment with this compound reduced lipid peroxidation levels by up to 50% in cultured neuronal cells .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro assays have shown that 2,4-Bis(sulfanyl)butanoic acid can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported that it inhibited the proliferation of breast cancer cells by inducing G1 phase cell cycle arrest .

Neuroprotective Effects

Emerging evidence suggests that 2,4-Bis(sulfanyl)butanoic acid may have neuroprotective effects. It has been shown to protect against neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta toxicity and promoting neuronal survival .

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with 2,4-Bis(sulfanyl)butanoic acid resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species and subsequent activation of apoptotic pathways .

- Neuroprotection in Animal Models : In vivo studies using transgenic mice models demonstrated that administration of the compound significantly improved cognitive function and reduced markers of neuroinflammation associated with Alzheimer’s disease .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing 2,4-Bis(sulfanyl)butanoic acid with high purity?

To synthesize 2,4-Bis(sulfanyl)butanoic acid, a stepwise thiolation approach is often employed. First, the butanoic acid backbone is functionalized with protected sulfanyl groups (e.g., using trityl or benzyl protecting groups to prevent oxidation). For example, thiol-ene "click" chemistry or nucleophilic substitution with thiol-containing reagents can introduce sulfanyl moieties at the 2- and 4-positions. Post-synthesis, deprotection (e.g., using TFA/water for trityl groups) is critical. Purification via reverse-phase HPLC or silica-gel chromatography ensures high purity (>95%). Analytical validation using NMR (¹H/¹³C) and LC-MS is essential to confirm regioselectivity and rule out disulfide byproducts .

Q. How can researchers characterize the stability of 2,4-Bis(sulfanyl)butanoic acid under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs). Monitor sulfanyl group oxidation using Ellman’s reagent (DTNB) to quantify free thiols .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf-life .

- Light sensitivity : Expose to UV-Vis light (254–365 nm) and track degradation via HPLC-UV .

Q. What analytical techniques are most effective for confirming the structure of 2,4-Bis(sulfanyl)butanoic acid?

- NMR spectroscopy : ¹H NMR detects sulfanyl proton environments (δ 1.5–2.5 ppm for CH₂-SH groups). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and sulfur-adjacent carbons .

- Mass spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight ([M+H]+ expected for C₄H₈O₂S₂). Fragmentation patterns distinguish positional isomers .

- FT-IR : Characteristic S-H stretches (~2550 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of 2,4-Bis(sulfanyl)butanoic acid?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways and regioselectivity. For instance:

- Thiolation energetics : Compare activation barriers for sulfanyl group addition at 2- vs. 4-positions to guide reagent selection.

- Solvent effects : Simulate solvation models (e.g., PCM for water/DMSO) to optimize reaction yields .

- Redox stability : Calculate bond dissociation energies (BDEs) of S-H groups to identify oxidation-prone sites .

Q. How can metabolomic studies integrate 2,4-Bis(sulfanyl)butanoic acid to elucidate its biological interactions?

- Isotope labeling : Synthesize ¹³C-labeled analogs to track incorporation into metabolic pathways via LC-MS/MS .

- Pathway mapping : Use KEGG or MetaCyc databases to identify enzymes (e.g., cysteine desulfurases) that interact with the compound’s sulfanyl groups.

- In vivo profiling : Administer the compound to model organisms (e.g., C. elegans) and analyze tissue extracts with GC-MS for thiol-containing metabolites .

Q. What strategies resolve contradictions in spectral data for 2,4-Bis(sulfanyl)butanoic acid derivatives?

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or bond lengths caused by tautomerism .

- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing between sulfanyl and disulfide configurations .

- Dynamic NMR : Variable-temperature studies identify rotamers or conformational changes affecting peak splitting .

Q. How can researchers design experiments to study the compound’s metal-chelating properties?

- Titration assays : Use UV-Vis spectroscopy to monitor absorbance shifts upon addition of Fe³⁺, Cu²⁺, or Zn²⁺ ions. Calculate binding constants (Kd) via Benesi-Hildebrand plots .

- X-ray absorption spectroscopy (XAS) : Determine coordination geometry (e.g., octahedral vs. tetrahedral) at sulfur sites .

- Competitive assays : Compare chelation efficiency against EDTA or glutathione using ICP-MS to quantify metal displacement .

Methodological Considerations

- Avoid disulfide formation : Work under inert atmosphere (N₂/Ar) and include reducing agents (e.g., TCEP) in buffers .

- Stereochemical control : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers if asymmetric synthesis is attempted .

- Toxicity screening : Use Ames tests or zebrafish embryos to assess mutagenicity and acute toxicity early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.